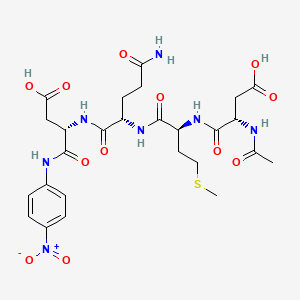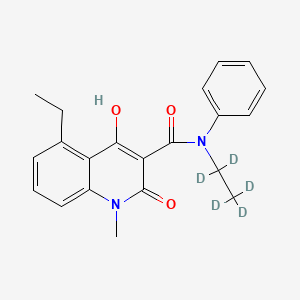
Paquinimod-d5
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Paquinimod-d5 is a deuterated analog of Paquinimod, a quinoline-3-carboxamide derivative. It is an immunomodulatory compound that has shown efficacy in various autoimmune diseases and inflammatory conditions. The deuterated form, this compound, is used primarily in research to study the pharmacokinetics and metabolic pathways of Paquinimod due to its stability and traceability .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Paquinimod-d5 involves the incorporation of deuterium atoms into the Paquinimod molecule. This is typically achieved through deuterium exchange reactions or by using deuterated reagents during the synthesis process. The specific synthetic route may vary, but it generally involves the following steps:
Formation of the Quinoline Core: The quinoline core is synthesized through a series of condensation and cyclization reactions.
Introduction of Carboxamide Group: The carboxamide group is introduced through amide bond formation reactions.
Deuterium Incorporation: Deuterium atoms are incorporated either by using deuterated solvents or reagents during the synthesis or through post-synthetic deuterium exchange reactions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs. Techniques such as continuous flow synthesis and automated synthesis platforms may be employed to enhance efficiency and scalability .
化学反応の分析
Types of Reactions
Paquinimod-d5 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert this compound to its corresponding amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the this compound molecule
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, and halides are employed under basic or acidic conditions
Major Products
The major products formed from these reactions include quinoline N-oxide derivatives, amine derivatives, and various substituted quinoline compounds .
科学的研究の応用
Paquinimod-d5 has a wide range of scientific research applications:
Chemistry: Used as a tracer in studies of reaction mechanisms and metabolic pathways.
Biology: Investigated for its effects on immune cell modulation and cytokine production.
Medicine: Explored for its potential therapeutic effects in autoimmune diseases such as systemic lupus erythematosus and systemic sclerosis.
Industry: Utilized in the development of new immunomodulatory drugs and in pharmacokinetic studies to understand drug metabolism and distribution .
作用機序
Paquinimod-d5 exerts its effects by inhibiting the activity of the S100A8/S100A9 protein complex. This inhibition leads to a reduction in the production of pro-inflammatory cytokines and chemokines, thereby modulating the immune response. The molecular targets include immune cells such as macrophages and T cells, and the pathways involved are primarily related to inflammation and immune regulation .
類似化合物との比較
Similar Compounds
Laquinimod: Another quinoline-3-carboxamide derivative with similar immunomodulatory properties.
Tasquinimod: A related compound with anti-angiogenic and anti-metastatic effects.
Linomide: An older quinoline-3-carboxamide with immunomodulatory activity
Uniqueness
Paquinimod-d5 is unique due to its deuterated nature, which provides enhanced stability and allows for detailed pharmacokinetic studies. Its specific inhibition of the S100A8/S100A9 complex also distinguishes it from other similar compounds, making it a valuable tool in both research and potential therapeutic applications .
特性
分子式 |
C21H22N2O3 |
|---|---|
分子量 |
355.4 g/mol |
IUPAC名 |
5-ethyl-4-hydroxy-1-methyl-2-oxo-N-(1,1,2,2,2-pentadeuterioethyl)-N-phenylquinoline-3-carboxamide |
InChI |
InChI=1S/C21H22N2O3/c1-4-14-10-9-13-16-17(14)19(24)18(20(25)22(16)3)21(26)23(5-2)15-11-7-6-8-12-15/h6-13,24H,4-5H2,1-3H3/i2D3,5D2 |
InChIキー |
DIKSYHCCYVYKRO-ZTIZGVCASA-N |
異性体SMILES |
[2H]C([2H])([2H])C([2H])([2H])N(C1=CC=CC=C1)C(=O)C2=C(C3=C(C=CC=C3N(C2=O)C)CC)O |
正規SMILES |
CCC1=C2C(=CC=C1)N(C(=O)C(=C2O)C(=O)N(CC)C3=CC=CC=C3)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



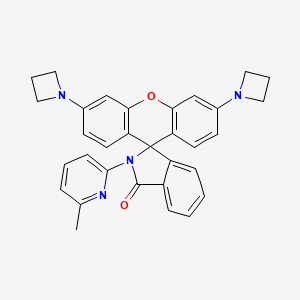
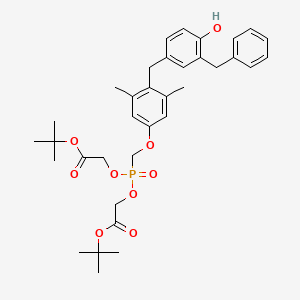
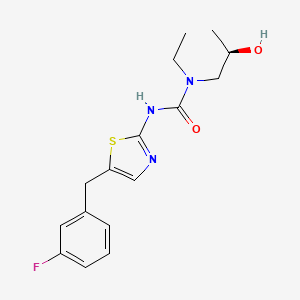
![[(1R,2S,20S)-7,8,9,12,13,14,28,29,30,33,34,35-dodecahydroxy-4,17,25,38-tetraoxo-3,18,21,24,39-pentaoxaheptacyclo[20.17.0.02,19.05,10.011,16.026,31.032,37]nonatriaconta-5,7,9,11,13,15,26,28,30,32,34,36-dodecaen-20-yl] 3,4,5-trihydroxybenzoate](/img/structure/B15138621.png)
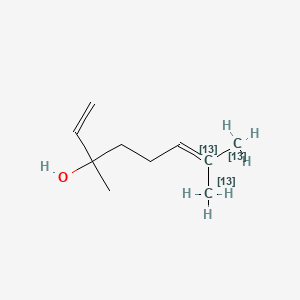
![(1R,2R,10S,11R,19S,27S,31S)-10-hydroxy-4,6,13,23-tetramethoxy-10,19,27-triphenyl-9,18,20,28-tetraoxaoctacyclo[17.12.0.02,11.03,8.012,17.012,31.021,30.024,29]hentriaconta-3(8),4,6,13,16,21,23,29-octaen-15-one](/img/structure/B15138633.png)
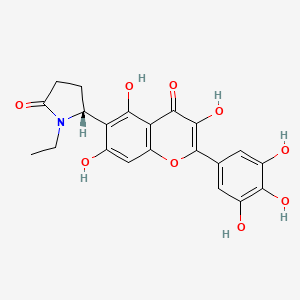
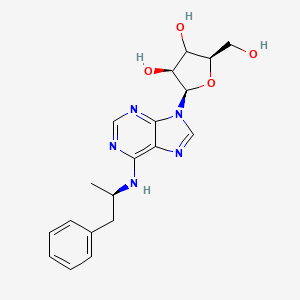
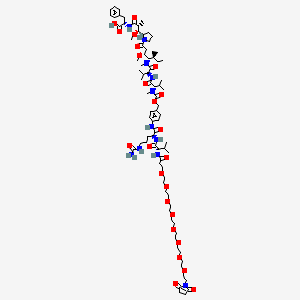
![2-[1-[[5-(6-methoxynaphthalen-2-yl)-1H-pyrazol-4-yl]methyl]pyrrol-2-yl]-1,3-thiazole](/img/structure/B15138660.png)
